molecular formula C8H15N3 B1421845 5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1311416-79-1

5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No. B1421845
CAS RN: 1311416-79-1
M. Wt: 153.22 g/mol
InChI Key: ZRAYBCXBSHMAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. It is commonly known as MPA, and it has been the subject of scientific research due to its potential therapeutic applications. MPA is a versatile compound that has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Use in Synthesis of Heterocyclic Disazo Dyes

5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is utilized in the synthesis of novel heterocyclic disazo dyes. These dyes are created by diazotizing heterocyclic amines and coupling them with various compounds, leading to the formation of pyrazoles which are then used to synthesize disazo dyes. These dyes are characterized by their solvatochromic behavior and absorption spectra in different solvents, and their properties are influenced by various substituents, acids, and bases (Karcı & Karcı, 2008).

2. Role in Corrosion Inhibition

Research indicates the effectiveness of certain bipyrazole compounds, related to 5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine, as corrosion inhibitors. These compounds demonstrate efficiency in preventing corrosion of pure iron in acidic media. The study suggests that these inhibitors adhere to the iron surface according to the Langmuir adsorption isotherm model, revealing their potential in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

3. Application in Organic Synthesis and Medicinal Chemistry

This compound is involved in the synthesis of various organic compounds and potentially pharmacologically active molecules. Studies show its use in the creation of pyrazolo derivatives with potential antitumor, antifungal, and antibacterial properties. The structure of these compounds is often confirmed through advanced techniques like X-ray crystallography, providing insights into their biological activities (Titi et al., 2020).

properties

IUPAC Name

5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-5(2)4-7-6(3)10-11-8(7)9/h5H,4H2,1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAYBCXBSHMAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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